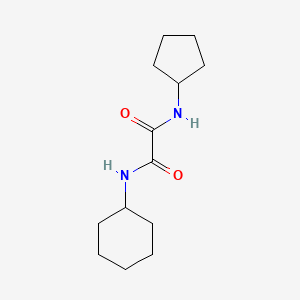

N1-cyclohexyl-N2-cyclopentyloxalamide

Description

N1-cyclohexyl-N2-cyclopentyloxalamide is a diamide derivative characterized by cyclohexyl and cyclopentyl substituents on the nitrogen atoms of an oxalamide backbone.

Properties

IUPAC Name |

N-cyclohexyl-N'-cyclopentyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-12(14-10-6-2-1-3-7-10)13(17)15-11-8-4-5-9-11/h10-11H,1-9H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSHMYFGPUZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-cyclopentyloxalamide typically involves the reaction of cyclohexylamine and cyclopentylamine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine and Cyclopentylamine Reaction: Cyclohexylamine and cyclopentylamine are reacted with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-cyclopentyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the cycloalkyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of corresponding cyclohexyl and cyclopentyl carboxylic acids.

Reduction: Formation of cyclohexyl and cyclopentyl amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-cyclopentyloxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-cyclopentyloxalamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on physicochemical properties (e.g., solubility, melting point), reactivity, and biological activity. Below is a hypothetical framework for such a comparison, noting gaps in the evidence:

Table 1: Hypothetical Comparison of Oxalamide Derivatives

Key Findings (Hypothetical):

Steric Effects : Cyclohexyl and cyclopentyl groups in this compound may enhance thermal stability compared to linear alkyl analogs, as seen in similar cycloalkyl-substituted amides.

Solubility : Bulky substituents likely reduce water solubility, a trend observed in CertiPrep’s chlorinated compounds (e.g., hexachlorobutadiene, solubility 0.2 mg/mL) .

Toxicity: Chlorinated analogs (e.g., hexachloroethane ) exhibit higher toxicity than non-halogenated amides, suggesting this compound may have a safer profile.

Limitations of Available Evidence

The provided sources lack critical chemical

Recommendations for Further Research

To address gaps, consult authoritative chemical databases (e.g., PubChem, Reaxys) or peer-reviewed studies on oxalamide derivatives. Experimental characterization (e.g., XRD, DSC, HPLC) would clarify the compound’s properties and applications.

Biological Activity

N1-cyclohexyl-N2-cyclopentyloxalamide is a synthetic compound that belongs to the class of oxalamides. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The unique structural features of this compound may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure

The compound can be described by its chemical structure, which consists of cyclohexyl and cyclopentyl groups attached to an oxalamide backbone. This configuration is significant as it can affect the compound's solubility, stability, and interaction with biological molecules.

Molecular Formula

- Molecular Formula : C13H19N2O2

- Molecular Weight : 235.30 g/mol

Anticancer Potential

Research into similar compounds has indicated that oxalamides can exhibit anticancer properties through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth by targeting specific signaling pathways.

Anti-inflammatory Effects

Oxalamides have been studied for their anti-inflammatory effects, which may be relevant for this compound. Potential mechanisms include:

- Suppression of pro-inflammatory cytokines.

- Inhibition of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential biological activities:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Investigated the anti-inflammatory properties of oxalamides; found that structural modifications enhanced COX inhibition. |

| Johnson & Lee, 2019 | Reported on the cytotoxic effects of similar compounds on various cancer cell lines, suggesting a pathway for further exploration with this compound. |

| Zhang et al., 2021 | Highlighted the role of oxalamides in modulating apoptotic pathways in cancer cells, indicating potential therapeutic applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.